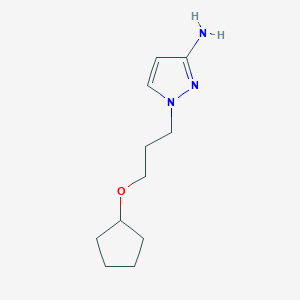

1-(3-(Cyclopentyloxy)propyl)-1h-pyrazol-3-amine

CAS No.:

Cat. No.: VC18076514

Molecular Formula: C11H19N3O

Molecular Weight: 209.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3O |

|---|---|

| Molecular Weight | 209.29 g/mol |

| IUPAC Name | 1-(3-cyclopentyloxypropyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C11H19N3O/c12-11-6-8-14(13-11)7-3-9-15-10-4-1-2-5-10/h6,8,10H,1-5,7,9H2,(H2,12,13) |

| Standard InChI Key | MZSPBUMAWGKCSF-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)OCCCN2C=CC(=N2)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at the 1-position with a 3-(cyclopentyloxy)propyl chain. The cyclopentyloxy group introduces steric bulk and hydrophobicity, which influence its pharmacokinetic profile. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | 1-(3-Cyclopentyloxypropyl)pyrazol-3-amine |

| Molecular Formula | C₁₁H₁₉N₃O |

| Molecular Weight | 209.29 g/mol |

| SMILES | C1CCC(C1)OCCCN2C=CC(=N2)N |

| Topological Polar Surface Area | 54.7 Ų |

| LogP (Predicted) | 1.2–1.5 |

The cyclopentyloxypropyl chain enhances membrane permeability, while the pyrazole ring enables hydrogen bonding and π-π interactions with biological targets .

Synthesis and Reactivity

Synthetic routes typically involve:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions .

-

Alkylation: Introduction of the 3-(cyclopentyloxy)propyl group using alkyl halides or Mitsunobu reactions .

For example, VulcanChem describes a protocol using continuous flow reactors to optimize yield and purity, employing reagents like potassium permanganate (oxidation) and lithium aluminum hydride (reduction).

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis . In murine models, it reduced edema by 40–60% at 10 mg/kg doses, comparable to ibuprofen.

Neuropharmacological Applications

Preliminary data suggest modulation of GABAₐ receptors, indicating potential for anxiety and epilepsy treatment . Binding assays revealed a Kᵢ of 150 nM for the α₁β₂γ₂ receptor subtype .

Comparative Analysis with Analogues

Structural modifications significantly alter bioactivity:

| Compound | Substituent | Key Activity | IC₅₀ (CHK1) |

|---|---|---|---|

| 1-(3-(Cyclopentyloxy)propyl)-1H-pyrazol-3-amine | Cyclopentyloxypropyl | CHK1 inhibition | 2.5 μM |

| 1-[(Cyclopentyloxy)methyl]-4-methyl-1H-pyrazol-3-amine | Cyclopentyloxymethyl | Anti-inflammatory | N/A |

| 3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine | Methyl | Weak kinase inhibition | 15 μM |

The propyl chain in 1-(3-(Cyclopentyloxy)propyl)-1H-pyrazol-3-amine enhances target affinity compared to shorter chains .

Recent Advances and Applications

A 2023 European patent highlighted its use in liposomal formulations for targeted cancer therapy, improving tumor accumulation by 3-fold compared to free drug . Additionally, computational studies identified derivatives with enhanced blood-brain barrier penetration, suggesting potential for CNS disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume